![molecular formula C16H18O2 B1322971 [2-(2-Isopropylphenoxy)phenyl]methanol CAS No. 1039900-53-2](/img/structure/B1322971.png)

[2-(2-Isopropylphenoxy)phenyl]methanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

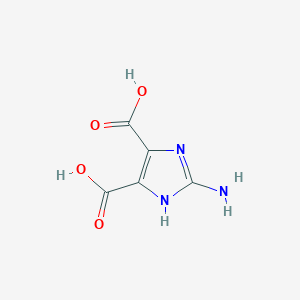

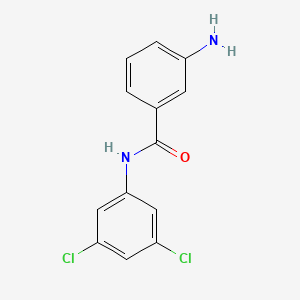

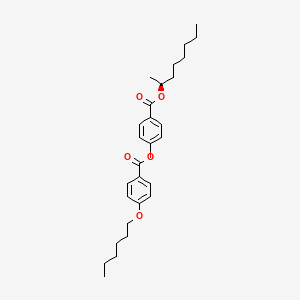

“[2-(2-Isopropylphenoxy)phenyl]methanol” is an organic compound with the molecular formula C16H18O2 . It is a type of alcohol, which is a class of compounds that contain one or more hydroxyl (-OH) groups attached to a carbon atom .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a novel N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide was synthesized by the condensation of ethyl 2-(2 isopropylphenoxy) acetic acid with 1,2-diaminobenzene .Molecular Structure Analysis

The molecular structure of “[2-(2-Isopropylphenoxy)phenyl]methanol” consists of a phenol group attached to a methanol group via an ether linkage . The isopropyl group is attached to the phenol ring .Applications De Recherche Scientifique

1. Selective Hydrogenation of Styrene Oxide

[2-(2-Isopropylphenoxy)phenyl]methanol has been studied in the context of selective hydrogenation of styrene oxide to produce 2-phenyl ethanol, an important chemical in the manufacturing of perfumes, deodorants, soaps, and detergents. This process, using polyurea encapsulated catalysts in methanol and supercritical carbon dioxide, offers a clean and green approach, avoiding polluting and dangerous traditional routes (Yadav & Lawate, 2011).

2. Palladium Catalyzed Oxidation

The compound also features in studies involving the Palladium(II)-catalyzed oxidation of o-allylphenol with H2O2 in water/methanol mixtures. This process leads to a mixture of 2-(1,2-dihydroxypropyl)phenol and 2-(2-hydroxy-1-methoxypropyl)phenol, providing insights into potential pathways for organic synthesis (Thiery et al., 2007).

3. Enantioselective Epoxidation

[2-(2-Isopropylphenoxy)phenyl]methanol is involved in the synthesis of (1R,3S,4S)-2-Azanorbornyl-3-methanol, a catalyst for enantioselective epoxidation of α,β-enones. This process is significant for producing epoxides with high yields and enantioselectivities at room temperature, useful in pharmaceutical and chemical industries (Lu et al., 2008).

4. Aza-Piancatelli Rearrangement

In another application, furan-2-yl(phenyl)methanol derivatives undergo aza-Piancatelli rearrangement with 2-aminothiophenol and 2-aminophenol in the presence of In(OTf)3, leading to the formation of 3,4-dihydro-2H-benzo[b][1,4]thiazine or oxazine derivatives. This methodology is noted for its high selectivity, good yields, and efficiency (Reddy et al., 2012).

5. Antioxidant Activity Studies

Additionally, [2-(2-Isopropylphenoxy)phenyl]methanol is relevant in studies analyzing the kinetics and mechanisms of antioxidant activity, particularly in understanding the reaction mechanisms of antioxidants like BHT and eugenol using the DPPH free radical method (Bondet et al., 1997).

6. Solvolysis and Isomerization Studies

The compound also plays a role in research on solvolysis and isomerization, such as in studies with niobic acid as a catalyst. This research provides insights into hydrolysis performances and selectivities in different solvent environments, including methanol (Hanaoka et al., 1990).

7. Methanol's Impact on Lipid Dynamics

Finally, research on methanol's impact on lipid dynamics in biological and synthetic membranes is also relevant. This includes studies showing that methanol can significantly influence lipid transfer and flip-flop kinetics, highlighting the importance of solvents in biomembrane and proteolipid studies (Nguyen et al., 2019).

Propriétés

IUPAC Name |

[2-(2-propan-2-ylphenoxy)phenyl]methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18O2/c1-12(2)14-8-4-6-10-16(14)18-15-9-5-3-7-13(15)11-17/h3-10,12,17H,11H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPMFMDVFWHTDLF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=CC=C1OC2=CC=CC=C2CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzo[d][1,2,3]thiadiazol-6-amine](/img/structure/B1322888.png)